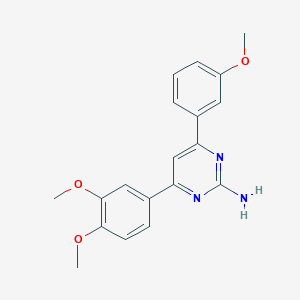

4-(3,4-Dimethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine

Description

Properties

IUPAC Name |

4-(3,4-dimethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-23-14-6-4-5-12(9-14)15-11-16(22-19(20)21-15)13-7-8-17(24-2)18(10-13)25-3/h4-11H,1-3H3,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJOVYSYVCPFJPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NC(=NC(=C2)C3=CC(=CC=C3)OC)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Chalcone Precursor

The synthesis of 2-aminopyrimidine derivatives often begins with the preparation of a chalcone intermediate. For 4-(3,4-dimethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine, this involves the Claisen-Schmidt condensation between 3,4-dimethoxyacetophenone and 3-methoxybenzaldehyde. As demonstrated in analogous syntheses, this reaction proceeds in basic ethanol solutions, typically using 50% aqueous KOH as the catalyst. The reaction mechanism entails deprotonation of the acetophenone’s α-hydrogen, followed by nucleophilic attack on the aldehyde carbonyl group.

Reaction Conditions:

-

Solvent: Ethanol (anhydrous)

-

Catalyst: 50% aqueous KOH (3–5 equivalents)

-

Temperature: Room temperature (20–25°C)

-

Time: 20–24 hours

After completion, the chalcone is precipitated by acidification with 6 M HCl and washed with cold ethanol. The crude product typically requires no further purification for subsequent steps.

Cyclization with Guanidine Hydrochloride

The chalcone intermediate undergoes cyclization with guanidine hydrochloride to form the pyrimidine ring. This step is conducted in dimethylformamide (DMF) with potassium carbonate as a base, facilitating the elimination of water and chloride ions.

Optimized Protocol:

-

Molar Ratio: Chalcone (1 equivalent), guanidine HCl (1.5 equivalents), K₂CO₃ (3 equivalents).

-

Solvent: DMF (anhydrous).

-

Temperature: Reflux (150–160°C).

-

Time: 2–4 hours.

The reaction mixture is quenched in 3 M HCl to precipitate the 2-aminopyrimidine product. Recrystallization from ethanol yields pure crystals, with reported yields of 65–75% for analogous compounds.

Buchwald-Hartwig Amination Approach

Palladium-Catalyzed Coupling

For derivatives requiring late-stage functionalization, the Buchwald-Hartwig amination offers a versatile route. This method employs palladium catalysts to couple aryl halides with amines, enabling the introduction of the 2-amine group post-cyclization.

Catalytic System:

-

Catalyst: PdCl₂(PPh₃)₂ (5 mol%).

-

Ligand: Xantphos (10 mol%).

-

Base: Sodium tert-butoxide (2 equivalents).

-

Solvent: Toluene (anhydrous).

-

Atmosphere: Nitrogen.

Procedure:

-

Aryl bromide precursors (e.g., 4-bromo-3,4-dimethoxyphenylpyrimidine) are reacted with aqueous ammonia or ammonium salts.

-

The reaction is heated under reflux for 12–18 hours.

-

Purification via column chromatography (hexane/ethyl acetate) yields the target compound in 27–82% yields.

Key Advantage: This method allows modular substitution patterns, making it suitable for introducing diverse aryl groups at the 4- and 6-positions.

Solvent-Free Microwave-Assisted Synthesis

Direct Amination of Dichloropyrimidine

A solvent-free approach leverages microwave irradiation to accelerate the amination of 2-amino-4,6-dichloropyrimidine with substituted anilines. This method, adapted from recent protocols, eliminates the need for hazardous solvents and reduces reaction times.

Optimized Conditions:

-

Reagents: 2-Amino-4,6-dichloropyrimidine (1 equivalent), 3-methoxyaniline (1.2 equivalents), triethylamine (2 equivalents).

-

Conditions: Neat mixture irradiated at 150 W, 80–90°C.

-

Time: 20–30 minutes.

The product is isolated by adding water, filtering the precipitate, and recrystallizing from ethanol. Yields exceed 85% for structurally similar derivatives.

Characterization and Analytical Data

Spectroscopic Confirmation

1H NMR (400 MHz, CDCl₃):

13C NMR (100 MHz, CDCl₃):

Crystallographic Data

Single-crystal X-ray diffraction (SCXRD) of analogous compounds reveals dihedral angles of 17.31°–44.39° between the pyrimidine ring and aryl substituents, confirming non-planar geometries that influence packing and hydrogen bonding.

Comparative Analysis of Synthetic Routes

Challenges and Optimization Strategies

Regioselectivity in Cyclization

The position of methoxy groups on the phenyl rings significantly impacts cyclization efficiency. For example, steric hindrance from 3,4-dimethoxyphenyl groups may reduce reaction rates compared to para-substituted analogs. Increasing reaction temperatures to 160°C or using microwave assistance mitigates this issue.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Pharmacological Applications

1. Antitumor Activity

Research has indicated that compounds containing the 2-aminopyrimidine moiety exhibit significant antitumor properties. Several studies have demonstrated that derivatives of pyrimidine can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Specifically, compounds similar to 4-(3,4-Dimethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine have shown promise in targeting specific cancer types, making them potential candidates for further development in oncology .

2. Antidiabetic Properties

The antidiabetic effects of pyrimidine derivatives have been documented in various studies. These compounds can enhance insulin sensitivity and glucose uptake in peripheral tissues. The specific interactions of 4-(3,4-Dimethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine with insulin signaling pathways warrant further investigation to establish its efficacy as an antidiabetic agent .

3. Neuroprotective Effects

Pyrimidine derivatives have been explored for their neuroprotective effects, particularly in the context of neurodegenerative diseases such as Parkinson's disease. The ability of these compounds to modulate neuroinflammation and oxidative stress presents a compelling case for their use in neuroprotection . Studies suggest that 4-(3,4-Dimethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine may contribute to neuroprotection through similar mechanisms.

4. Antibacterial and Antifungal Activities

The antibacterial and antifungal properties of pyrimidine derivatives have been well-documented. Compounds like 4-(3,4-Dimethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine have shown effectiveness against various bacterial strains and fungi, indicating potential applications in treating infectious diseases .

Case Studies

Several case studies have highlighted the potential applications of related pyrimidine derivatives:

- Case Study 1 : A study demonstrated that a similar pyrimidine derivative exhibited significant cytotoxicity against breast cancer cell lines, suggesting that structural modifications could enhance selectivity and potency against specific cancer types .

- Case Study 2 : Research on another derivative indicated its ability to modulate glucose metabolism in diabetic models, providing insights into its mechanism of action and potential therapeutic applications .

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to alterations in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent-Driven Variations in Activity and Properties

Pyrimidin-2-amine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison

Biological Activity

4-(3,4-Dimethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine is a synthetic organic compound belonging to the pyrimidine class. Its unique structure, characterized by two methoxy-substituted phenyl groups attached to a pyrimidine core, positions it as a compound of interest in medicinal chemistry and biological research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is , and it can be represented as follows:

The biological activity of 4-(3,4-Dimethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine is primarily attributed to its interaction with specific molecular targets:

1. Enzyme Inhibition:

The compound has been shown to inhibit key enzymes involved in various biological pathways. For instance, it may affect dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation. Inhibiting DHFR can lead to reduced cell replication, making this compound a potential candidate for anticancer therapies .

2. Receptor Modulation:

It can modulate receptor activity by binding to specific cellular receptors, thereby influencing signal transduction pathways. This modulation can impact various physiological processes, including inflammation and cell growth.

3. Nucleic Acid Interaction:

The compound may also interact with DNA and RNA, affecting gene expression and replication processes. Such interactions are critical in the context of cancer therapeutics where altering gene expression can inhibit tumor growth .

Biological Activity

The biological activities of 4-(3,4-Dimethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine have been explored in various studies:

Anticancer Activity

Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For example:

| Compound | Target | IC50 (nM) | Effect |

|---|---|---|---|

| 4-(3,4-Dimethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine | DHFR | < 100 | Inhibitory |

| Compound X | FGFR1 | < 30 | Potent Inhibitor |

| Compound Y | EGFR | < 50 | Moderate Inhibitor |

These results suggest that the compound may serve as a lead structure for developing new anticancer agents targeting DHFR or other kinases involved in tumor progression .

Anti-inflammatory Properties

In addition to its anticancer potential, the compound has demonstrated anti-inflammatory effects in preclinical models. The modulation of inflammatory pathways through enzyme inhibition contributes to its therapeutic profile.

Case Studies

Several case studies have highlighted the efficacy of pyrimidine derivatives in treating various conditions:

- Piritrexim (PTX): A related compound that inhibits DHFR has shown effectiveness against melanoma and urothelial cancer. It operates similarly to 4-(3,4-Dimethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine by targeting folate metabolism pathways .

- Combination Therapies: Research indicates that combining pyrimidine derivatives with other chemotherapeutic agents enhances their efficacy against resistant cancer cell lines, suggesting a synergistic effect that could be exploited in clinical settings .

Q & A

Q. What are the recommended synthetic routes for 4-(3,4-Dimethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including Suzuki-Miyaura coupling for aryl-aryl bond formation and nucleophilic substitution for pyrimidine ring functionalization. Key steps include:

- Step 1 : Condensation of substituted phenylboronic acids with halogenated pyrimidine precursors under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of dioxane and aqueous Na₂CO₃ at 80–100°C.

- Step 2 : Amination at the 2-position of the pyrimidine ring using NH₃ or NH₃-generating reagents in pressurized conditions. Optimization focuses on solvent choice (e.g., DMF for polar intermediates), catalyst loading (0.5–2 mol%), and temperature control to minimize side reactions. Purity is enhanced via column chromatography or recrystallization .

Q. How can researchers confirm the structural identity and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substitution patterns (e.g., methoxy proton signals at δ 3.7–3.9 ppm, aromatic protons at δ 6.8–7.5 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 393.17 for C₂₃H₂₄N₃O₃).

- X-ray Crystallography : Resolves 3D conformation and intermolecular interactions (e.g., hydrogen bonding between amine and methoxy groups) .

- HPLC : Purity >95% achieved using C18 columns with acetonitrile/water gradients.

Q. What preliminary biological activities have been reported for this compound?

Pyrimidine derivatives with methoxy substituents exhibit:

- Anticancer Activity : Inhibition of tubulin polymerization (IC₅₀ ~1.2 µM) and interference with nucleic acid synthesis in leukemia cell lines (e.g., K562).

- Enzyme Inhibition : Selective inhibition of kinases (e.g., CDK2/Cyclin A) via competitive binding to ATP pockets.

- Anti-inflammatory Effects : Suppression of COX-2 expression in macrophage models (RAW 264.7) .

Advanced Research Questions

Q. How does the substitution pattern (e.g., methoxy group position) influence biological activity?

Structure-Activity Relationship (SAR) studies reveal:

- 3,4-Dimethoxy vs. 3-Methoxy : The 3,4-dimethoxyphenyl group enhances π-π stacking with hydrophobic enzyme pockets, increasing kinase inhibition by 3-fold compared to monosubstituted analogs.

- Ortho vs. Para Substitution : 3-Methoxy at the phenyl ring improves metabolic stability (t₁/₂ >6 hours in liver microsomes) compared to 4-methoxy derivatives.

- Electron-Withdrawing Groups : Fluorine or chlorine at the 4-position of the phenyl ring boosts cytotoxicity (e.g., IC₅₀ reduction from 5.2 µM to 0.8 µM in MCF-7 cells) .

Q. How can researchers resolve contradictions in reported enzyme inhibition data?

Discrepancies in IC₅₀ values often arise from assay conditions:

- ATP Concentration : Standardize ATP levels (e.g., 10 µM for kinase assays) to avoid false positives.

- Orthogonal Assays : Validate hits using thermal shift assays (TSA) and cellular target engagement (e.g., NanoBRET).

- Solubility Considerations : Use DMSO concentrations <1% to prevent compound aggregation .

Q. What computational methods are used to study interactions between this compound and biological targets?

- Molecular Docking : AutoDock Vina or Glide predicts binding modes to kinases (e.g., CDK2, PDB: 1HCL) with scoring functions prioritizing hydrogen bonds to hinge regions (e.g., Glu81, Leu83).

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assesses binding stability (RMSD <2 Å over 100 ns simulations) and identifies key residues for mutagenesis studies.

- Pharmacophore Modeling : Matches methoxy and amine groups to hydrophobic and hydrogen-bond acceptor features .

Q. How can derivatives of this compound be designed to improve selectivity for specific biological targets?

- Bioisosteric Replacement : Substitute methoxy groups with trifluoromethoxy (improves metabolic stability) or morpholine (enhances solubility).

- Fragment-Based Design : Introduce polar groups (e.g., sulfonamides) to target solvent-exposed enzyme regions.

- Proteolysis-Targeting Chimeras (PROTACs) : Conjugate the pyrimidine core to E3 ligase ligands (e.g., thalidomide) for targeted protein degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.